molecular formula C23H24FN7 B11235176 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11235176
M. Wt: 417.5 g/mol
InChI Key: VXSMCRYIDVBUOQ-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with ethylpiperazine, fluorophenyl, and phenyl groups.

Properties

Molecular Formula

C23H24FN7

Molecular Weight

417.5 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24FN7/c1-2-29-12-14-30(15-13-29)23-27-21(26-18-10-8-17(24)9-11-18)20-16-25-31(22(20)28-23)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3,(H,26,27,28)

InChI Key

VXSMCRYIDVBUOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its therapeutic potential in various diseases:

Anticancer Activity :
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against multiple cancer cell lines through mechanisms that may involve the inhibition of specific kinases or modulation of apoptotic pathways .

Anti-inflammatory Properties :
Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory effects. The compound has been evaluated for its ability to reduce edema in animal models, showing promise as a new class of anti-inflammatory agents .

Biological Probes

The compound is being explored as a biochemical probe to study cellular processes. Its ability to interact with specific receptors or enzymes makes it a valuable tool for understanding signaling pathways in various biological contexts .

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as a building block for synthesizing more complex organic molecules. It can be utilized in the development of novel pharmaceuticals and materials through multi-step organic reactions .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2012)Anti-inflammatory effectsDemonstrated reduced edema in animal models compared to traditional anti-inflammatory drugs .
Zaki et al. (2020)Anticancer activityShowed significant cytotoxicity against various cancer cell lines .
National Research Centre (2023)Synthesis and characterizationDeveloped new derivatives with enhanced biological activity using the pyrazolo[3,4-d]pyrimidine scaffold .

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-(4-ethylpiperazin-1-yl)-N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Biological Activity

6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-ethylpiperazine substituents enhances its pharmacological profile.

PropertyValue
Molecular FormulaC25H25FN6O2S
Molecular Weight492.568 g/mol
CAS Number862269-73-6
LogP5.5117
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. It has been shown to act as an inhibitor of key kinases, particularly those involved in cancer proliferation and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Derivatives of similar structures have been reported to possess anti-neuroinflammatory effects, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold plays a crucial role in determining the biological activity of the compound. The introduction of electron-withdrawing groups like fluorine enhances lipophilicity and bioavailability, which are critical for effective drug action.

Notable SAR Findings:

  • Fluorine Substitution : Enhances potency against specific cancer cell lines.
  • Piperazine Ring : Contributes to improved solubility and receptor binding affinity.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation :
    • A study synthesized analogs with varying substitutions on the piperazine ring and evaluated their anticancer activity using NCI-60 cell line screening.
    • Results indicated that compounds with piperazine substitutions displayed promising cytostatic activity against multiple cancer types .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested strong binding affinities to CDK2 and CDK9, supporting experimental findings regarding its kinase inhibition capabilities .

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